molecular formula C19H21NO2 B506260 N-pentan-3-yl-9H-xanthene-9-carboxamide CAS No. 349442-03-1

N-pentan-3-yl-9H-xanthene-9-carboxamide

Cat. No.: B506260
CAS No.: 349442-03-1
M. Wt: 295.4g/mol
InChI Key: XDVGQMNRQVWRDL-UHFFFAOYSA-N
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Description

N-pentan-3-yl-9H-xanthene-9-carboxamide is a synthetic small molecule featuring a xanthene core (a tricyclic structure comprising two benzene rings fused via an oxygen atom) substituted at the 9-position with a carboxamide group. The amide nitrogen is further functionalized with a pentan-3-yl chain. This structural motif confers unique physicochemical properties, including moderate lipophilicity due to the branched alkyl chain and enhanced stability from the rigid xanthene scaffold.

Synthetic routes for such compounds typically involve coupling xanthene-9-carboxylic acid derivatives with amines under standard amidation conditions. Characterization methods include IR spectroscopy (amide C=O stretch ~1650 cm⁻¹), NMR (distinct aromatic proton resonances and alkyl chain signals), and mass spectrometry (molecular ion peak consistent with the molecular formula) .

Properties

CAS No.

349442-03-1

Molecular Formula

C19H21NO2

Molecular Weight

295.4g/mol

IUPAC Name

N-pentan-3-yl-9H-xanthene-9-carboxamide

InChI

InChI=1S/C19H21NO2/c1-3-13(4-2)20-19(21)18-14-9-5-7-11-16(14)22-17-12-8-6-10-15(17)18/h5-13,18H,3-4H2,1-2H3,(H,20,21)

InChI Key

XDVGQMNRQVWRDL-UHFFFAOYSA-N

SMILES

CCC(CC)NC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13

Canonical SMILES

CCC(CC)NC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Xanthene Derivatives with Varied 9-Position Substituents

The 9-position of xanthene is a critical site for functionalization. Substitutions here influence solubility, reactivity, and biological interactions:

Compound Name Substituent at 9-Position Key Properties Applications
9H-xanthen-9-ol Hydroxyl (-OH) Polar, reactive, forms hydrogen bonds Fluorescent probes, intermediates in synthesis
9H-xanthene-9-carboxylic acid Carboxylic acid (-COOH) Acidic, forms salts, moderate solubility Metal-organic frameworks (MOFs)
N-pentan-3-yl-9H-xanthene-9-carboxamide Pentan-3-yl carboxamide Lipophilic, stable, potential membrane permeability Drug delivery, enzyme inhibition studies

However, this substitution reduces water solubility, necessitating formulation strategies like salt formation or nanoparticle encapsulation .

Carboxamide Derivatives on Heterocyclic Cores

Carboxamide-functionalized heterocycles are widely explored for bioactivity. Key comparisons include:

Compound Name Core Structure Key Differences vs. Target Compound Bioactivity/Use
N-[3-(1,2,3,4-tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide Tetrahydrocarbazole Flexible core vs. rigid xanthene; chloro/fluoro substituents modulate electron density Anticancer, antimicrobial
Benzathine benzylpenicillin β-lactam (penicillin) Biologically active amide; targets bacterial cell walls Antibiotic

The xanthene core’s rigidity may confer superior binding selectivity in enzyme inhibition compared to flexible carbazole derivatives. Conversely, carbazoles exhibit easier synthetic modification due to their less congested structure .

Alkyl-Substituted Amides in Drug Design

The pentan-3-yl group’s branched structure distinguishes it from linear alkyl chains (e.g., n-pentyl or n-hexyl). Branched chains often reduce metabolic degradation and improve pharmacokinetic profiles. For example:

Compound Class Alkyl Chain Structure Metabolic Stability Example Drug
Linear alkyl amides n-pentyl Moderate Lidocaine (local anesthetic)
Branched alkyl amides pentan-3-yl High Target compound (hypothetical)

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis is more straightforward than carbazole derivatives due to the commercial availability of xanthene-9-carboxylic acid .
  • Thermal Stability : Xanthene derivatives generally exhibit higher thermal stability (>200°C) than carbazoles, making them suitable for high-temperature industrial processes .
  • Biological Potential: While carbazoles show broader antimicrobial activity, xanthene carboxamides may excel in central nervous system (CNS) targeting due to their lipophilicity .

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